molecular formula C8H15NO2S B2438698 octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione CAS No. 1334147-44-2

octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione

Cat. No.: B2438698
CAS No.: 1334147-44-2
M. Wt: 189.27
InChI Key: JJYGRMQMWFERJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione: is a chemical compound with a unique structure that includes a benzothiazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications .

Scientific Research Applications

Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown its ability to interact with biological targets, making it a candidate for drug development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. It is being studied for its potential use in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced reaction efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione is unique due to its fully saturated ring system, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This stability makes it particularly valuable in applications requiring robust chemical compounds .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYGRMQMWFERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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